molecular formula C10H10F3NO2 B13116472 Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester CAS No. 212051-17-7

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester

Cat. No.: B13116472
CAS No.: 212051-17-7
M. Wt: 233.19 g/mol
InChI Key: JVYROYVBWZNSOY-UHFFFAOYSA-N
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Description

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanimidic acid with (4-methoxyphenyl)methanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques to increase yield and purity, such as the use of specialized reactors and purification processes.

Chemical Reactions Analysis

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The methoxyphenyl group contributes to the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxyphenyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

CAS No.

212051-17-7

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2,2,2-trifluoroethanimidate

InChI

InChI=1S/C10H10F3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

JVYROYVBWZNSOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=N)C(F)(F)F

Origin of Product

United States

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